6-(2-Fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylic acid
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Overview
Description
6-(2-Fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylic acid is a heterocyclic compound that features an imidazo[2,1-b][1,3]thiazole core with a fluorophenyl group at the 6-position and a carboxylic acid group at the 3-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylic acid typically involves the reaction of 2-aminothiazoles with α-halocarbonyl compounds. One common method is the reaction of (2Z)-1,3-diaryl-4-bromobut-2-en-1-one derivatives with 2-aminothiazoles . The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors and automated synthesis techniques to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-(2-Fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized imidazo[2,1-b][1,3]thiazole derivatives.
Scientific Research Applications
6-(2-Fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound has potential as a probe for studying biological processes due to its ability to interact with various biomolecules.
Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 6-(2-Fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting their activity or modulating their function. Molecular docking studies have shown that it can form stable complexes with proteins, suggesting its potential as a therapeutic agent .
Comparison with Similar Compounds
Similar Compounds
Imidazo[2,1-b][1,3]thiazole derivatives: These compounds share the same core structure but differ in the substituents attached to the imidazo[2,1-b][1,3]thiazole ring.
Benzo[d]imidazo[2,1-b][1,3]thiazole derivatives: These compounds have an additional benzene ring fused to the imidazo[2,1-b][1,3]thiazole core.
Uniqueness
6-(2-Fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylic acid is unique due to the presence of the fluorophenyl group, which can enhance its biological activity and stability. The carboxylic acid group also provides a site for further functionalization, making it a versatile compound for various applications.
Properties
IUPAC Name |
6-(2-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7FN2O2S/c13-8-4-2-1-3-7(8)9-5-15-10(11(16)17)6-18-12(15)14-9/h1-6H,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMOZVQMFVRHMCY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CN3C(=CSC3=N2)C(=O)O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7FN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90649280 |
Source
|
Record name | 6-(2-Fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90649280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
912770-16-2 |
Source
|
Record name | 6-(2-Fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90649280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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